Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate
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Overview
Description
“Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate” is a chemical compound with the molecular formula C18H18O4. It has a molecular weight of 298.34 g/mol . This compound is intended for research use only.
Physical And Chemical Properties Analysis
The physical and chemical properties of “Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate” are not fully detailed in the available resources. It is known that the compound has a molecular weight of 298.34 g/mol .
Scientific Research Applications
Optical and Electrical Properties : Research on derivatives of 4H-pyrano[3,2-c]quinoline, which share a core structural similarity with Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate, demonstrates the effect of substitution groups on their dielectric properties. The analysis of thin films of these compounds revealed that the phenoxyphenyl group significantly impacts the AC electrical conductivity and dielectric properties, offering potential applications in materials science and electronics. These findings suggest that the manipulation of substitution groups on similar compounds can markedly alter their physical properties, paving the way for their use in advanced technological applications (Zeyada et al., 2016).
Antimicrobial Activity : The exploration of Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate and its derivatives extends into the realm of biological activity, where certain structurally related compounds have been synthesized and evaluated for their antimicrobial properties. This research area uncovers the potential of such compounds in contributing to the development of new antimicrobial agents, underscoring the importance of structural variation and its impact on biological efficacy. The synthesis and antimicrobial evaluation of these compounds signify a crucial step towards harnessing their potential in medicinal chemistry and pharmaceutical applications (Sarvaiya et al., 2019).
Safety And Hazards
properties
IUPAC Name |
ethyl 4-oxo-4-(4-phenoxyphenyl)butanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c1-2-21-18(20)13-12-17(19)14-8-10-16(11-9-14)22-15-6-4-3-5-7-15/h3-11H,2,12-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANQMNRXYOVQFGC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10503956 |
Source
|
Record name | Ethyl 4-oxo-4-(4-phenoxyphenyl)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10503956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate | |
CAS RN |
52888-63-8 |
Source
|
Record name | Ethyl 4-oxo-4-(4-phenoxyphenyl)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10503956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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